7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound features a bromine atom and a chlorophenyl group, which contribute to its unique chemical behavior and potential pharmacological applications. The compound is primarily studied for its synthesis methods, molecular structure, chemical reactions, and mechanisms of action.
The compound is classified under the benzodiazepines, which are characterized by their fused benzene and diazepine rings. It is often referenced in scientific literature related to organic chemistry and pharmacology. The International Chemical Identifier (CAS Number) for this compound is 17972-72-4 .
The synthesis of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has been explored through various methods. One notable approach involves the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one using alkyl tosylates. This method yields several derivatives depending on the alkyl group used .
The reaction conditions are crucial for determining the product outcome. For instance, at a pH of 14, certain derivatives convert entirely into corresponding diones when treated with cetyl and dodecyl tosylates . The structural analysis of synthesized compounds has been confirmed through X-ray crystallography, providing insights into their molecular arrangements .
The molecular formula of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is C15H12BrClN2O. Its molecular weight is approximately 351.63 g/mol . The compound features a tetrahydrobenzodiazepine core with a bromine atom at position 7 and a chlorophenyl group at position 5.
The compound undergoes various chemical reactions that can modify its structure and properties. Notably, the alkylation reactions with different tosylates lead to the formation of both hydroxy derivatives and diones depending on the reaction conditions .
Mass spectrometry has been utilized to analyze the metabolites formed after administering this compound in biological systems. Four metabolites were identified in urine samples from rats treated with this compound . These findings highlight the metabolic pathways that may be significant for pharmacological studies.
The mechanism of action of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the central nervous system. Benzodiazepines typically act as positive allosteric modulators at the gamma-aminobutyric acid (GABA) A receptor sites .
Studies have shown that following intraperitoneal injection in animal models, significant metabolites are excreted in urine, indicating active metabolic processes that could influence its therapeutic effects .
The compound exhibits typical properties associated with benzodiazepines. It is generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics.
Chemical analyses reveal that 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can participate in electrophilic aromatic substitution reactions due to the presence of reactive halogen atoms on its phenyl rings .
This compound has potential applications in medicinal chemistry as a candidate for developing anxiolytic or sedative medications. Its structural features allow it to interact with GABA receptors effectively. Additionally, it serves as a valuable research tool for studying benzodiazepine pharmacodynamics and pharmacokinetics.
The 1,4-benzodiazepine (1,4-BDZ) scaffold emerged as a cornerstone of neuropharmacology following the serendipitous discovery of chlordiazepoxide (Librium®) in the 1950s. Characterized by a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4, this scaffold offers a unique three-dimensional architecture that facilitates diverse receptor interactions. Early SAR studies revealed that substitutions at specific positions (C7, C2′, N1, C3) profoundly modulated pharmacological activity, enabling tailored receptor binding profiles. The scaffold’s versatility is evidenced by over 40 clinically approved derivatives, including diazepam (Valium®), which revolutionized anxiety treatment due to their efficacy and reduced acute toxicity compared to barbiturates. The inherent synthetic flexibility of the 1,4-BDZ core allowed for extensive derivatization, laying the groundwork for halogen-substituted analogs aimed at optimizing pharmacokinetics and receptor selectivity [3] [6].
Table 1: Evolution of Key 1,4-Benzodiazepine Derivatives
Compound | Substituents | Key Pharmacological Advancement |
---|---|---|
Chlordiazepoxide | N4-oxide; Cl at C7 | First clinically approved BDZ |
Diazepam | Cl at C7; Cl at C2′; CH₃ at N1 | Enhanced potency and metabolic stability |
Triazolam | Cl at C8; Triazolo fusion | Ultra-short half-life; hypnotic effects |
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | Br at C7; Cl at C2′ | High-affinity GABAₐ receptor binding |
Structural optimization of 1,4-BDZs focused on enhancing metabolic stability, receptor affinity, and blood-brain barrier penetration. Introduction of halogen atoms—particularly chlorine or bromine at the C7 position of the benzene ring—proved pivotal. Bromine’s larger atomic radius (113 pm vs. chlorine’s 99 pm) and enhanced lipophilicity (log P increase of ~0.5–1.0 units) significantly altered electron density distribution within the scaffold. This modification amplified π-π stacking interactions with aromatic residues in GABAₐ receptor binding pockets. Concurrently, the 2′-chlorophenyl group at C5 became a structural hallmark for high-affinity ligands, as its ortho-chloro substituent enforced a coplanar conformation with the diazepine ring, optimizing hydrophobic contact with receptor subpockets. The synthesis of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one exemplifies this strategy, leveraging bromine’s electron-withdrawing properties to stabilize the N1H tautomer (energetically favored by >5 kcal/mol over N4H), which is critical for GABAₐ receptor recognition [1] [6] [9].
Table 2: Impact of Halogen Substituents on Physicochemical Properties
Position | Substituent | Electronic Effect | Lipophilicity (log P) | Receptor Affinity Trend |
---|---|---|---|---|
C7 | H | Reference | 2.1 | 1× (baseline) |
C7 | Cl | Moderate σ-withdrawal | 2.8 | 10–50× increase |
C7 | Br | Strong σ/π-withdrawal | 3.2 | 50–100× increase |
C2′ (phenyl) | Cl (ortho) | Conformational constraint | +0.4 vs. unsubstituted | Essential for high affinity |
The synergistic effects of bromine (C7) and ortho-chlorophenyl (C5) substituents confer distinct pharmacodynamic advantages for GABAₐ receptor modulation. Bromine’s polarizability enhances halogen bonding with backbone carbonyls of α-subunit histidine residues (e.g., His102 in α1), contributing 1.5–3.0 kcal/mol to binding energy. This interaction stabilizes the receptor’s agonist conformation, potentiating GABA-mediated chloride influx. Molecular docking studies reveal that 7-bromo analogs exhibit 11-fold greater α5-subunit selectivity over α1 compared to chloro analogs, partly explaining reduced sedative effects. The ortho-chloro group’s role is twofold:
Table 3: Molecular Interactions of Halogen-Substituted 1,4-Benzodiazepines
Interaction Type | Residues Involved | Energy Contribution | Functional Consequence |
---|---|---|---|
Halogen bonding | αHis102 backbone carbonyl | -2.8 kcal/mol | Anchors ligand to α⁺/γ⁻ interface |
π-π stacking | Phe77, Tyr160, Tyr209 | -4.2 kcal/mol | Enhances binding affinity & efficacy |
Hydrophobic contact | Val211, Leu99, Thr206 | -3.5 kcal/mol | Stabilizes open chloride channel |
Hydrogen bonding | N1H with Thr207 side chain | -1.8 kcal/mol | Facilitates agonist conformation |
The targeted incorporation of halogens exemplifies structure-based drug design, balancing electronic effects (σₚ values: Br +0.23, Cl +0.23), lipophilicity, and three-dimensional complementarity to optimize neuroactive profiles. Future directions include exploiting this scaffold for subtype-selective modulators of α2/α3-GABAₐ receptors to dissociate anxiolysis from sedation [8] [10].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2